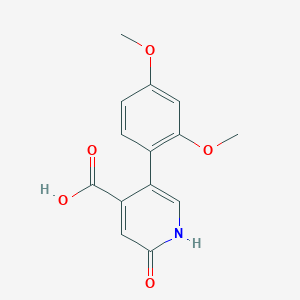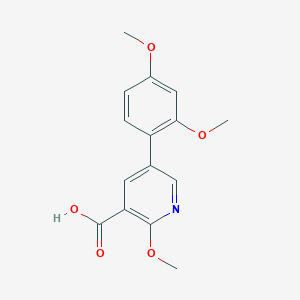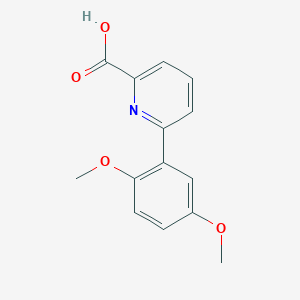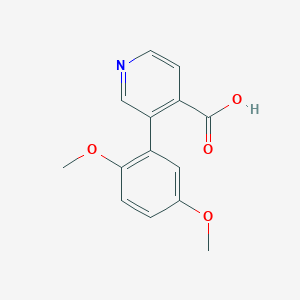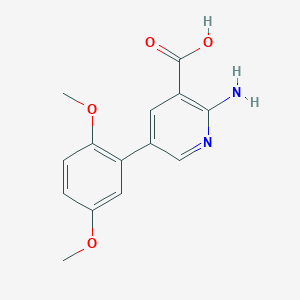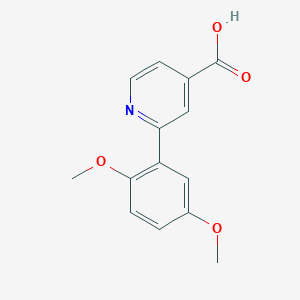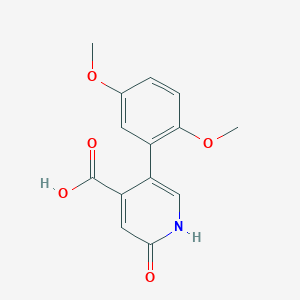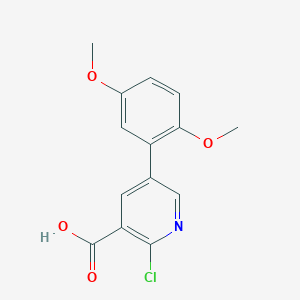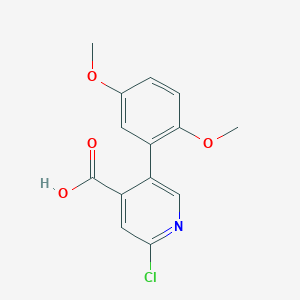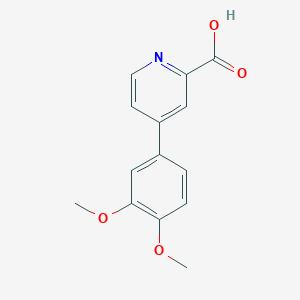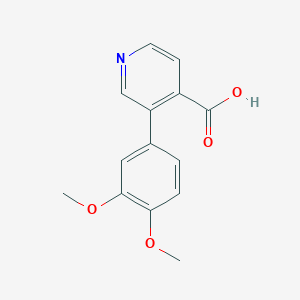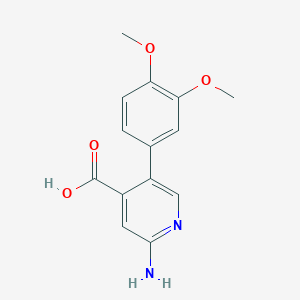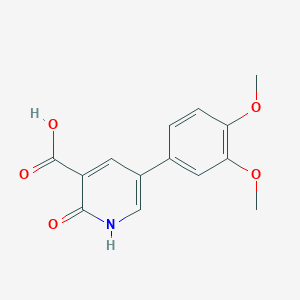
5-(3,4-Dimethoxyphenyl)-2-hydroxynicotinic acid, 95%
説明
5-(3,4-Dimethoxyphenyl)-2-hydroxynicotinic acid (also known as 5-DMPH-2-HNA) is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is a member of the nicotinic acid family and has been studied extensively for its potential applications in medicine, agriculture, and industry. 5-DMPH-2-HNA has been shown to have various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. In addition, it has been found to possess antioxidant and anti-cancer properties.
科学的研究の応用
5-DMPH-2-HNA has been studied extensively for its potential applications in medicine, agriculture, and industry. In medicine, 5-DMPH-2-HNA has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In agriculture, it has been shown to be effective in controlling fungal and bacterial diseases in crops. In industry, 5-DMPH-2-HNA has been used as a corrosion inhibitor for metal surfaces.
作用機序
The exact mechanism of action of 5-DMPH-2-HNA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory molecules. It is also thought to inhibit the activity of certain transcription factors, such as NF-kB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-DMPH-2-HNA has been found to possess various biochemical and physiological effects. In vitro studies have shown that it has antibacterial, antifungal, and anti-inflammatory properties. It has also been found to possess antioxidant and anti-cancer properties. In vivo studies have shown that it can reduce inflammation, reduce oxidative stress, reduce pain, and improve wound healing.
実験室実験の利点と制限
The advantages of using 5-DMPH-2-HNA in lab experiments include its low cost, ease of synthesis, and its wide range of biological activities. The main limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
The potential future directions for 5-DMPH-2-HNA include further studies on its mechanism of action and its effects on various diseases and conditions. In addition, further studies could be conducted to explore its potential applications in medicine, agriculture, and industry. Furthermore, more research could be conducted to explore its potential synergistic effects with other compounds. Finally, further studies could be conducted to improve the solubility of 5-DMPH-2-HNA in aqueous solutions.
合成法
5-DMPH-2-HNA can be synthesized from 3,4-dimethoxyphenol and 2-hydroxynicotinic acid through a condensation reaction. This reaction is catalyzed by an acid, such as hydrochloric acid, and takes place in an aqueous solution at a temperature of around 80°C. The reaction yields a yellowish-brown powder that is 95% pure 5-DMPH-2-HNA.
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-11-4-3-8(6-12(11)20-2)9-5-10(14(17)18)13(16)15-7-9/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFAZYBWHPXSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687844 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-95-8 | |
| Record name | 3-Pyridinecarboxylic acid, 5-(3,4-dimethoxyphenyl)-1,2-dihydro-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261935-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



